3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol
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Overview
Description
3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol is a complex organic compound characterized by its bromo and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst. The reaction conditions typically require a base, such as sodium carbonate, and a solvent like water or ethanol.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale palladium catalyst systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromo position, using nucleophiles like sodium azide or potassium iodide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether.
Substitution: Sodium azide, potassium iodide, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or iodides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups. Biology: It serves as a probe in biological studies to understand the interaction of bromo and methoxy groups with biological targets. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The bromo and methoxy groups play a crucial role in binding affinity and specificity. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-(2-Chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol
3-(2-Bromo-4-methoxyphenyl)-2-(3-methoxyphenyl)propan-1-ol
3-(2-Bromo-4-methoxyphenyl)-2-(2-methoxyphenyl)propan-1-ol
Uniqueness: 3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol is unique due to its specific arrangement of bromo and methoxy groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-20-15-6-3-12(4-7-15)14(11-19)9-13-5-8-16(21-2)10-17(13)18/h3-8,10,14,19H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLANTIQFPPNBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=C(C=C(C=C2)OC)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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